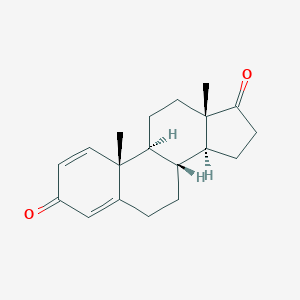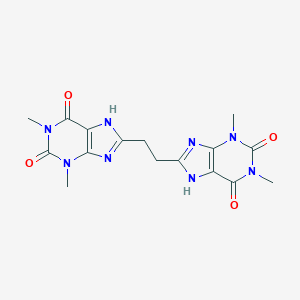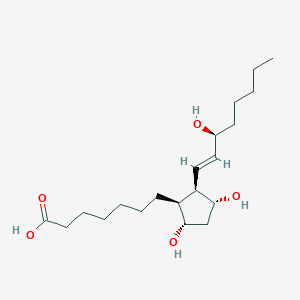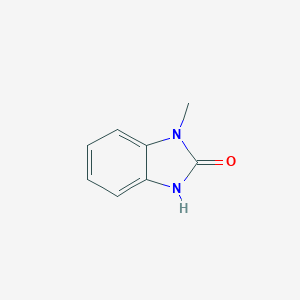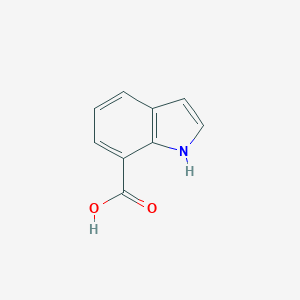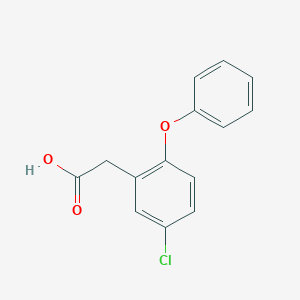
2-(5-Chloro-2-phenoxyphenyl)acetic acid
Übersicht
Beschreibung
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” is a chemical compound with the empirical formula C14H11ClO3 . It has a molecular weight of 262.69 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “2-(5-Chloro-2-phenoxyphenyl)acetic acid” is O=C(O)CC1=CC(Cl)=CC=C1OC2=CC=CC=C2 . This notation provides a way to represent the structure of the compound in a textual format.
Physical And Chemical Properties Analysis
“2-(5-Chloro-2-phenoxyphenyl)acetic acid” has a melting point of 123-125°C and a boiling point of 395.1°C at 760 mmHg . Its density is 1.317g/cm³ . The compound also has a refractive index of 1.605 .
Wissenschaftliche Forschungsanwendungen
Environmental and Health Implications of Chlorinated Phenolic Compounds
- Environmental Persistence and Toxicity: Research has focused on the environmental behavior, toxicity, and treatment of chlorinated phenolic compounds, including phenoxy herbicides and chlorophenols. These substances, due to their widespread use in agriculture and other industries, have raised concerns regarding their environmental persistence and potential health impacts. Studies have explored their occurrence in aquatic environments, mechanisms of degradation, and the effectiveness of various treatment methods to mitigate their presence and impact (Muszyński, Brodowska, & Paszko, 2019; Kimbrough, 1972).
Potential Applications and Effects
Antimicrobial and Antioxidant Properties
Certain phenolic compounds, such as chlorogenic acid, have been recognized for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These properties are considered beneficial for the treatment of metabolic syndrome and associated disorders. The compound's role as a natural molecule for food preservation also underscores its potential utility in the food industry (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological Review and Research Directions
Chlorogenic Acid (CGA) has shown a wide range of therapeutic roles, including hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. The comprehensive review of CGA's pharmacological benefits calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural food additive or in therapeutic applications (Naveed et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMKNEIUKHPJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509338 | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-phenoxyphenyl)acetic acid | |
CAS RN |
70958-20-2 | |
| Record name | 5-Chloro-2-phenoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70958-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-phenoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

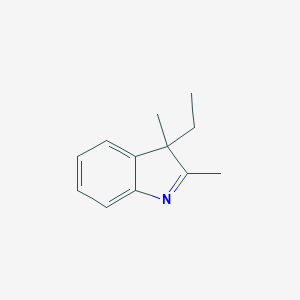
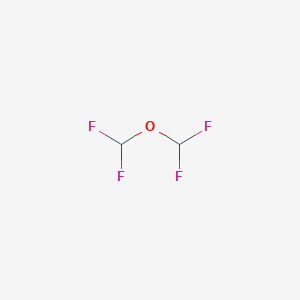
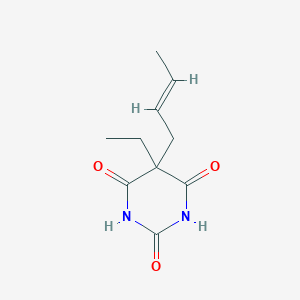
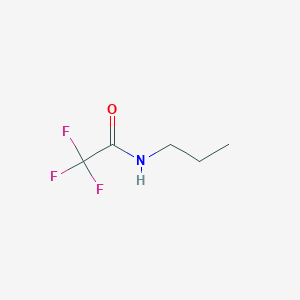
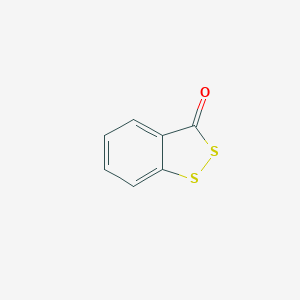
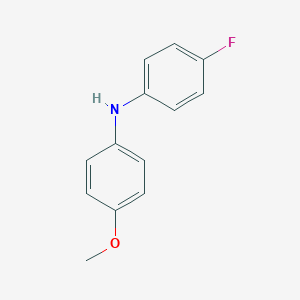
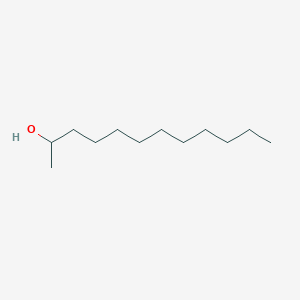
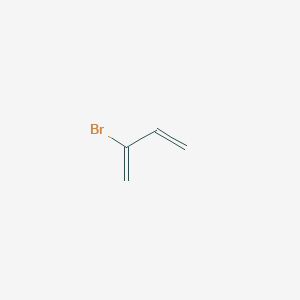
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
